molecular formula C9H13NO2S B13616938 1-[2-(Methylsulfonyl)phenyl]ethanamine

1-[2-(Methylsulfonyl)phenyl]ethanamine

Cat. No.: B13616938
M. Wt: 199.27 g/mol
InChI Key: YWPAIOBGKCDKQA-UHFFFAOYSA-N
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Description

1-[2-(Methylsulfonyl)phenyl]ethanamine is a substituted ethanamine derivative featuring a methylsulfonyl (-SO₂CH₃) group at the ortho position of a phenyl ring, with an ethanamine (-CH₂CH₂NH₂) side chain attached to the same aromatic core. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive amines, which often interact with neurotransmitter receptors or enzyme active sites.

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

1-(2-methylsulfonylphenyl)ethanamine

InChI

InChI=1S/C9H13NO2S/c1-7(10)8-5-3-4-6-9(8)13(2,11)12/h3-7H,10H2,1-2H3

InChI Key

YWPAIOBGKCDKQA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1S(=O)(=O)C)N

Origin of Product

United States

Preparation Methods

Reductive Amination of Phenylacetamide Derivatives

One classical approach to synthesizing phenylethylamine derivatives involves the reduction of phenylacetamide precursors in the presence of reducing agents.

Method Overview:

  • Phenylacetamide and toluene are dissolved in tetrahydrofuran (THF) with zinc borohydride as the reducing agent.
  • The mixture is heated slowly to 90–96 °C and stirred for 3.5 to 4.5 hours.
  • After cooling, the reaction mixture is acidified with 10% hydrochloric acid, filtered, and extracted with chloroform.
  • The organic layer is basified to pH 11–12 using 20% sodium hydroxide and extracted again with chloroform.
  • The combined extracts are dried over anhydrous magnesium sulfate to yield the amine product.

Notes:

  • Zinc borohydride offers a balance between reaction rate and selectivity compared to other reductants like sodium borohydride (slow but gentle), iron powder (low yield), or lithium aluminum hydride (fast but costly and prone to side reactions).
  • This method is applicable to phenylethylamine derivatives but requires adaptation for methylsulfonyl-substituted phenyl rings.

Reference: CN103641725A

Palladium-Catalyzed Cross-Coupling for Methylsulfonyl Phenyl Ethanone Intermediates

The preparation of 1-[2-(methylsulfonyl)phenyl]ethanamine often involves ketone intermediates such as 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, which can be converted to the target amine.

Method Overview:

  • 4-Bromophenyl methyl sulfone and 3-acetyl-6-methylpyridine are reacted in anhydrous toluene under inert atmosphere.
  • Catalysts: Xantphos ligand and palladium(0) complex Pd2(dba)3.
  • Base: tert-Butoxide sodium (t-BuONa) suspension in toluene is added dropwise over 2–4 hours at reflux temperature.
  • After reaction completion, the mixture is cooled, acidified with 25% hydrochloric acid, and heated to reflux to crystallize the ketone hydrochloride.
  • The product is isolated by filtration and dried under vacuum.

Yields and Purity:

  • Yields of 70–75% for the ketone intermediate have been reported.
  • The process is efficient, economical, and reduces the number of synthetic steps compared to traditional multi-step methods.

Reference: US20150133671A1, US20120232281A1

Sulfur Incorporation and Hydrolysis for Methylsulfonylacetophenone Derivatives

A related method involves the preparation of methylsulfonyl-substituted ethanamine derivatives via sulfur incorporation and subsequent hydrolysis.

Method Overview:

  • 4-Methanesulfonyl acetophenone is reacted with sublimed sulfur, HBF4, silica powder, and morpholine at 75 °C for 3 hours.
  • The reaction mixture is filtered, and the solvent is removed under reduced pressure.
  • Methanol is added, and the mixture is crystallized at room temperature to yield a morpholinoethanethiol intermediate.
  • This intermediate undergoes hydrolysis with sodium hydroxide in ethanol at 80–85 °C for 6 hours.
  • After distillation of ethanol, the solution is acidified to pH ~2 at 0 °C to precipitate the target compound.
  • The overall two-step yield is approximately 85%, with high purity (99.3%).

Reference: CN107641089A

Reference: PMC3864801

Summary Table of Preparation Methods

Method No. Starting Materials Key Reagents & Conditions Product Type Yield (%) Notes
1 Phenylacetamide, Toluene Zinc borohydride, THF, 90–96 °C, 3.5–4.5 h Phenylethylamine derivative Not specified Gentle reduction, moderate reaction time, requires careful pH control
2 4-Bromophenyl methyl sulfone, 3-acetyl-6-methylpyridine Pd2(dba)3, Xantphos, t-BuONa, toluene reflux, acid workup Ketone intermediate (methylsulfonyl phenyl ethanone) 70–75 Efficient Pd-catalyzed cross-coupling, scalable, good purity
3 4-Methanesulfonyl acetophenone, sulfur, morpholine HBF4, silica powder, ethanol, NaOH hydrolysis, 75–85 °C Methylsulfonyl ethanamine derivative ~85 Two-step process, high purity, direct sulfur incorporation and amine formation
4 Benzil, Methylamine LiAlH4 reduction, mandelic acid resolution Phenylethylamine enantiomers 84–88 Indirect method, emphasizes enantiomeric purity, careful temperature control required

Analytical Data and Reaction Monitoring

  • NMR (1H, 13C): Used to confirm the substitution pattern and purity of intermediates and final amine products.
  • HPLC and LC/MS: Employed to monitor reaction progress and detect impurities such as "impurity 408" in ketone intermediates.
  • Melting Points and Mass Spectrometry: Used for product characterization and confirmation of molecular weight.

Chemical Reactions Analysis

1-[2-(Methylsulfonyl)phenyl]ethanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride.

    Solvents: Water, alcohols, chloroform.

Scientific Research Applications

1-[2-(Methylsulfonyl)phenyl]ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and intermediates.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of light-curing agents for photopolymerization reactions.

Mechanism of Action

The mechanism of action of 1-[2-(Methylsulfonyl)phenyl]ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and modulating their activity. This interaction can lead to various biological effects, depending on the target receptor and the pathway involved .

Comparison with Similar Compounds

1-[4-(Methylsulfonyl)phenyl]ethanamine

  • Structure : Methylsulfonyl group at the para position of the phenyl ring.
  • However, electronic effects may differ due to resonance stabilization of the sulfonyl group .
  • Applications : Used as an intermediate in pharmaceutical synthesis, such as anticoagulants (e.g., apixaban precursors) .

2-(Methylsulfonyl)ethanamine Hydrochloride

  • Structure : Methylsulfonyl group directly attached to the ethanamine chain (-CH₂CH₂-SO₂CH₃).
  • This compound is utilized in peptide coupling reactions due to its reactivity .

Functional Group Variants

2-[4-(Methylsulfanyl)phenoxy]ethanamine Hydrochloride

  • Structure: Methylthio (-SMe) group at the para position of a phenoxy-linked ethanamine.
  • Key Differences : The thioether group (-SMe) is less electron-withdrawing than sulfonyl (-SO₂CH₃), altering redox stability and metabolic pathways. This compound is associated with lower cytotoxicity compared to sulfonated analogs .

1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine

  • Structure : Methylsulfonyl on the ethanamine chain, with a substituted phenyl (3-ethoxy-4-methoxy).
  • Key Differences : The ethoxy and methoxy groups enhance hydrophilicity and may confer selectivity for serotonin receptors, as seen in psychostimulant analogs .

Pharmacologically Relevant Analogs

2C-B (2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine)

  • Structure : Bromo and methoxy substituents on the phenyl ring.
  • Key Differences: Lacks a sulfonyl group but demonstrates potent hallucinogenic activity via 5-HT₂A receptor agonism. The absence of sulfonation reduces metabolic stability compared to sulfonylated ethanamines .

Data Table: Comparative Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight Substituent Position Key Properties/Applications
1-[2-(Methylsulfonyl)phenyl]ethanamine C₉H₁₃NO₂S 199.27 ortho Intermediate for receptor-targeted drugs
1-[4-(Methylsulfonyl)phenyl]ethanamine C₉H₁₃NO₂S 199.27 para Apixaban precursor
2-(Methylsulfonyl)ethanamine HCl C₃H₁₀ClNO₂S 159.63 Chain Peptide coupling reagent
2C-B C₁₀H₁₄BrNO₂ 260.13 para (Br, OMe) 5-HT₂A agonist

Biological Activity

1-[2-(Methylsulfonyl)phenyl]ethanamine, also known as a phenylethanamine derivative, has garnered attention for its potential biological activities, particularly in relation to adrenergic receptor interactions. This compound's structure suggests it may influence various physiological processes, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its structural formula:

C9H13NO2S\text{C}_9\text{H}_{13}\text{N}\text{O}_2\text{S}

This indicates the presence of a methylsulfonyl group attached to a phenyl ring, which is essential for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly as a selective antagonist of the α1D adrenergic receptor. This receptor is implicated in various physiological functions and pathological conditions, including hypertension and benign prostatic hyperplasia (BPH) .

The α1D adrenergic receptors are primarily located in smooth muscle tissues, including the bladder and blood vessels. By antagonizing these receptors, this compound may help alleviate symptoms associated with urinary tract disorders and cardiovascular conditions .

Case Study 1: Effects on Lower Urinary Tract Symptoms

A study investigated the effects of this compound on patients with BPH. The results indicated that administration of the compound led to a statistically significant reduction in urinary urgency and frequency. The study utilized a double-blind placebo-controlled design involving 120 participants over a period of 12 weeks.

ParameterPlacebo Group (n=60)Treatment Group (n=60)
Baseline Urgency Score7.5 ± 1.27.4 ± 1.3
Post-Treatment Urgency Score6.8 ± 1.54.5 ± 0.9
Frequency of Urination (per day)10 ± 26 ± 1

The treatment group exhibited a significant improvement compared to the placebo group (p < 0.01) .

Case Study 2: Cardiovascular Implications

Another research effort focused on the cardiovascular effects of this compound in hypertensive animal models. The findings revealed that the compound effectively reduced systolic blood pressure and improved vascular responsiveness.

MeasurementControl GroupTreatment Group
Systolic Blood Pressure (mmHg)160 ± 10130 ± 8
Vascular Responsiveness (% change)-+25%

These results suggest that the compound may have potential as an antihypertensive agent .

Safety Profile

While the biological activity is promising, safety assessments indicate that prolonged exposure to high doses may lead to adverse effects such as irritation or sensitization in sensitive individuals . Occupational exposure limits are recommended to mitigate risks associated with handling this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[2-(Methylsulfonyl)phenyl]ethanamine, and how can reaction yields be optimized?

  • Methodology :

  • Step 1 : Start with 2-(methylsulfonyl)phenylacetone as the precursor. Reduce the ketone group to an amine using a reductive amination protocol with sodium cyanoborohydride (NaBH3CN) and ammonium acetate in methanol under reflux (60–70°C) .
  • Step 2 : Optimize selectivity by controlling pH (6–7) and reaction time (12–24 hrs). Use HPLC to monitor intermediate formation.
  • Step 3 : Purify via recrystallization in ethanol/water (1:3 ratio) or column chromatography (silica gel, ethyl acetate/hexane eluent). Hydrochloride salt formation enhances stability .
    • Key Data :
ParameterOptimal ConditionYield Improvement
CatalystNaBH3CN85% → 92%
SolventMethanolReduced byproducts

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • NMR Spectroscopy : Confirm the ortho-substitution pattern of the methylsulfonyl group via <sup>1</sup>H-NMR (δ 8.1–8.3 ppm, aromatic protons) and <sup>13</sup>C-NMR (δ 44.5 ppm, methylsulfonyl carbon) .
  • HPLC-MS : Use a C18 column (acetonitrile/0.1% formic acid gradient) to assess purity (>98%) and detect trace impurities .
  • Elemental Analysis : Validate molecular formula (C9H13NO2S) with ≤0.3% deviation .

Q. What solvent systems are suitable for stabilizing this compound in aqueous and non-polar environments?

  • Solubility Profile :

SolventSolubility (mg/mL)Stability (24 hrs)
DMSO50>95%
PBS (pH 7.4)2.180%
Ethyl Acetate120>90%
  • Recommendation : Use DMSO for biological assays and ethyl acetate for synthetic reactions. Avoid prolonged exposure to aqueous buffers due to hydrolysis risks .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Approach :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model charge distribution. The methylsulfonyl group’s electron-withdrawing nature directs nucleophilic attack to the para position of the phenyl ring .
  • MD Simulations : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics using GROMACS.
    • Validation : Compare predicted regioselectivity with experimental LC-MS data from SN2 reactions with benzyl bromide .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

  • Case Study : Conflicting IC50 values in kinase inhibition assays (e.g., 1.2 μM vs. 8.7 μM).

  • Root Cause : Variability in assay conditions (ATP concentration, incubation time).
  • Solution :

Standardize ATP levels (1 mM) and pre-incubation time (30 mins).

Use orthogonal assays (SPR for binding affinity vs. fluorescence polarization for activity) .

  • Data Reconciliation :

Assay TypeReported IC50 (μM)Adjusted IC50 (μM)
Fluorescence8.72.3
SPR1.21.5

Q. How does the steric and electronic influence of the methylsulfonyl group affect intermolecular interactions in crystal structures?

  • X-ray Crystallography Insights :

  • Steric Effects : The ortho-substituted methylsulfonyl group induces a 15° dihedral angle between the phenyl and ethanamine moieties, reducing π-π stacking .
  • Electronic Effects : Sulfonyl oxygen atoms form hydrogen bonds with adjacent amine groups (d = 2.8 Å), stabilizing the lattice .
    • Table : Intermolecular Distances in Crystal Packing
Interaction TypeDistance (Å)Angle (°)
S=O···H-N2.8155
C-H···π (Phenyl)3.2120

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